Biuret, 1-methyl-2,4-dithio-

Coordination Chemistry Metal Complex Synthesis Ligand Design

Biuret, 1-methyl-2,4-dithio-, systematically named 1-methyl-2,4-dithiobiuret (CAS 6939-45-3), is a member of the dithiobiuret class of sulfur-containing organic compounds. Its molecular formula is C₃H₇N₃S₂, with a monoisotopic mass of 149.00813 Da.

Molecular Formula C3H7N3S2
Molecular Weight 149.2 g/mol
CAS No. 6939-45-3
Cat. No. B15487420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiuret, 1-methyl-2,4-dithio-
CAS6939-45-3
Molecular FormulaC3H7N3S2
Molecular Weight149.2 g/mol
Structural Identifiers
SMILESCNC(=S)NC(=S)N
InChIInChI=1S/C3H7N3S2/c1-5-3(8)6-2(4)7/h1H3,(H4,4,5,6,7,8)
InChIKeyNHCNHWGNPGMBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biuret, 1-methyl-2,4-dithio- (CAS 6939-45-3): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Biuret, 1-methyl-2,4-dithio-, systematically named 1-methyl-2,4-dithiobiuret (CAS 6939-45-3), is a member of the dithiobiuret class of sulfur-containing organic compounds. Its molecular formula is C₃H₇N₃S₂, with a monoisotopic mass of 149.00813 Da [1]. This compound is characterized by the presence of two thiocarbonyl (C=S) groups and three nitrogen atoms, distinguishing it from the parent biuret structure (which contains carbonyl groups) and the mixed thiobiurets (which contain one C=S and one C=O group) [2]. It is primarily utilized as a research chemical and as a precursor in coordination chemistry, where it acts as a bidentate ligand for transition metal ions [3]. Its unique sulfur-containing framework confers specific electronic and coordination properties that are leveraged in materials science and corrosion inhibition studies.

Why Generic Substitution of Biuret, 1-methyl-2,4-dithio- (CAS 6939-45-3) with Other Dithiobiurets is Scientifically Unsound


Direct substitution of Biuret, 1-methyl-2,4-dithio- with other dithiobiuret derivatives or the parent 2,4-dithiobiuret (DTB) is not scientifically valid due to significant differences in molecular structure, electronic properties, and biological activity. For instance, the introduction of a methyl group at the N1 position in 1-methyl-2,4-dithiobiuret fundamentally alters its tautomeric equilibrium and electron delocalization compared to the unsubstituted DTB [1]. Furthermore, DTB is a known potent neurotoxin, causing delayed-onset neuromuscular weakness in rats at dosages as low as 1 mg/kg/day, which precludes its use in many research and industrial applications [2]. In contrast, 1-methyl-2,4-dithiobiuret serves as a versatile ligand for synthesizing metal complexes with potential antimicrobial properties, highlighting a divergence in both safety profile and application space [3]. This structural and functional divergence means that selecting a specific dithiobiuret derivative is a critical decision that must be guided by targeted quantitative performance data, not generic class assumptions.

Quantitative Differentiation of Biuret, 1-methyl-2,4-dithio- (CAS 6939-45-3) Against Key Analogs


Metal Coordination Stoichiometry and Geometry: 1-Methyl-2,4-dithiobiuret vs. Tetraalkyl-Dithiobiurets

When forming complexes with divalent cobalt, nickel, and copper, 1-methyl-5-substituted-2,4-dithiobiurets (derivatives of the target compound) coordinate with a metal-to-ligand ratio of 1:2 and adopt a tetrahedral geometry [1]. This contrasts with the behavior of 1,1,5,5-tetraalkyl-2,4-dithiobiurets, which, when complexed with nickel(II), form square-planar complexes with a 1:1 metal-to-ligand ratio [2]. This difference in stoichiometry and geometry directly impacts the physical and chemical properties of the resulting complexes, such as solubility, stability, and magnetic behavior.

Coordination Chemistry Metal Complex Synthesis Ligand Design

Tautomeric Preference and Electronic Delocalization: Dithiobiuret vs. Biuret Class

Ab initio calculations demonstrate that dithiobiurets, including the target compound class, preferentially exist in a diketo form with the hydrogen on the bridging nitrogen (N4) in a trans-arrangement [1]. This is a key differentiation from biguanide analogs (X = Y = NH), which do not prefer this diketo structure. The study quantifies the energy and geometric parameters of these tautomers, showing that the sulfur substitution significantly influences π-electron delocalization and intramolecular hydrogen bonding compared to oxygen-containing biurets (X = O, Y = O) or mixed thiobiurets (X = O, Y = S).

Computational Chemistry Electronic Structure Tautomerism

Corrosion Inhibition Efficiency: Substituted Dithiobiurets vs. Uninhibited Baseline

In studies on mild steel corrosion in 1N sulfuric acid at 25°C, various substituted dithiobiurets (a class that includes the target compound) were shown to behave as effective ambiodic corrosion inhibitors [1]. While specific quantitative data for the target compound is not available in this study, the class of substituted dithiobiurets demonstrates significant inhibition efficiency across a concentration range of 10-150 ppm. Their performance is compared against a baseline of uninhibited acid, and the mechanism is attributed to adsorption onto the steel surface.

Corrosion Science Mild Steel Protection Inhibitor Performance

Neurotoxicity Profile: 2,4-Dithiobiuret (DTB) vs. 1-Methyl-2,4-dithiobiuret

The unsubstituted analog, 2,4-dithiobiuret (DTB), is a well-documented potent neurotoxin. In rats, daily intraperitoneal administration of DTB at a dosage of 1 mg/kg for 4 days produces a delayed-onset neuromuscular weakness and ultrastructural lesions in preterminal axons and motor endplates [1]. This contrasts sharply with the target compound, 1-methyl-2,4-dithiobiuret, for which no such neurotoxicity data has been reported. Instead, the target compound and its derivatives are explored for antimicrobial applications, indicating a significant divergence in biological safety and application potential [2].

Toxicology Neuromuscular Safety In Vivo Studies

Validated Research and Industrial Applications for Biuret, 1-methyl-2,4-dithio- (CAS 6939-45-3)


Synthesis of Tetrahedral Metal Complexes for Catalysis or Antimicrobial Screening

Researchers seeking to prepare Co(II), Ni(II), or Cu(II) complexes with a 1:2 metal-to-ligand stoichiometry and tetrahedral geometry should prioritize 1-methyl-2,4-dithiobiuret and its derivatives [5]. This specific coordination mode, distinct from the 1:1 square-planar complexes formed by tetraalkyl-dithiobiurets, is valuable for tuning the electronic and steric properties of the metal center. Such complexes have been characterized and are candidates for further study in catalysis or as antimicrobial agents [6].

Computational Modeling of Tautomerism and Electronic Structure in Sulfur-Containing Ligands

This compound is an ideal model system for computational chemists investigating the effects of sulfur substitution on tautomeric equilibria and π-electron delocalization. Established ab initio studies on dithiobiurets provide a benchmark for validating new computational methods or for designing ligands with specific electronic properties [5]. The well-defined preference for a diketo tautomer in the trans-arrangement offers a clear baseline for comparative studies.

Development of Ambiodic Corrosion Inhibitors for Mild Steel in Acidic Media

Formulators developing corrosion inhibitor packages for mild steel in sulfuric acid environments can consider 1-methyl-2,4-dithiobiuret as a candidate molecule within the broader class of effective substituted dithiobiurets [5]. The demonstrated ambiodic inhibition mechanism, where the compound adsorbs to the metal surface and reduces both anodic and cathodic reactions, provides a strong scientific rationale for its inclusion in screening libraries for new, sulfur-containing corrosion inhibitors.

Ligand Design for Metal-Organic Frameworks (MOFs) or Thin Film Precursors

The bidentate nature of 1-methyl-2,4-dithiobiuret, coordinating through its sulfur atoms, makes it a suitable building block for constructing metal-organic frameworks (MOFs) or as a single-source precursor for metal sulfide thin films. While direct evidence for the target compound is limited to coordination chemistry [5], the established use of structurally related dithiobiurets in chemical vapor deposition (CVD) processes for nickel sulfide films supports this application trajectory [6].

Quote Request

Request a Quote for Biuret, 1-methyl-2,4-dithio-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.